molecular formula C5H7ClN2O2S B1284997 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1005613-94-4

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1284997
CAS No.: 1005613-94-4
M. Wt: 194.64 g/mol
InChI Key: UYNDJYIYDFTXCG-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a sulfonyl chloride group

Biochemical Analysis

Biochemical Properties

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This interaction can be crucial in studying enzyme kinetics and understanding the role of specific enzymes in metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and causing changes in gene expression . The compound’s ability to inhibit enzyme activity is particularly noteworthy, as it can be used to study the role of these enzymes in various biochemical pathways. Additionally, the compound can interact with DNA and RNA, leading to changes in transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction is essential for studying the regulation of metabolic pathways and identifying potential targets for therapeutic intervention.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall effectiveness in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of 1,5-dimethyl-1H-pyrazole. The process involves the reaction of 1,5-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically carried out at low temperatures, ranging from -20°C to 0°C, in a solvent such as chloroform (CHCl₃). The sulfonation reaction is highly exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds smoothly. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of two methyl groups at positions 1 and 5 of the pyrazole ring can affect the electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

IUPAC Name

1,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNDJYIYDFTXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588679
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005613-94-4
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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